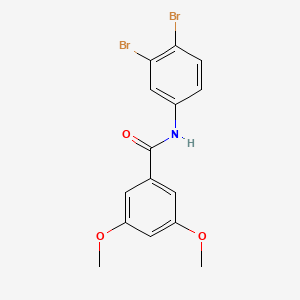
N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide
Overview
Description
N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide, also known as "25B-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However,
Mechanism of Action
The exact mechanism of action of 25B-NBOMe is not fully understood. However, it is believed to activate the 5-HT2A receptor, leading to an increase in serotonin levels in the brain. This, in turn, leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25B-NBOMe include altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, synesthesia, and ego dissolution. It has also been found to cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
The advantages of using 25B-NBOMe in lab experiments include its potent hallucinogenic effects, which allow researchers to study the mechanisms of psychedelic drugs. However, its recreational use and potential for abuse limit its use in research.
Future Directions
Future research on 25B-NBOMe could focus on its potential therapeutic applications. It has been suggested that psychedelic drugs could be used to treat psychiatric disorders such as depression, anxiety, and addiction. Further research could also investigate the long-term effects of 25B-NBOMe on the brain and its potential for neurotoxicity.
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, it has also been used in scientific research to study its effects on the central nervous system. Its potent hallucinogenic effects make it a valuable tool for studying the mechanisms of psychedelic drugs. However, its recreational use and potential for abuse limit its use in research. Future research could focus on its potential therapeutic applications and long-term effects on the brain.
Scientific Research Applications
25B-NBOMe has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other psychedelic drugs such as LSD and psilocybin.
properties
IUPAC Name |
N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-10-3-4-13(16)14(17)7-10/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMRYBAJBXBWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dibromophenyl)-3,5-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263559.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)
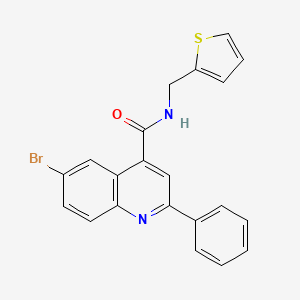

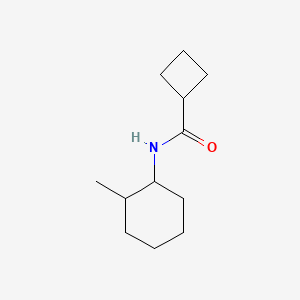
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)

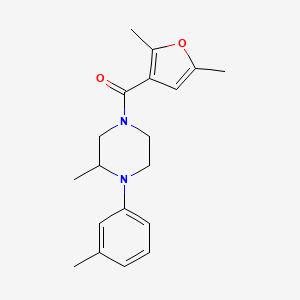
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263619.png)
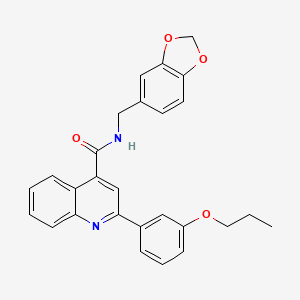
![2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4263624.png)
![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)